![molecular formula C23H17FN4O3S B2453720 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226436-02-7](/img/no-structure.png)

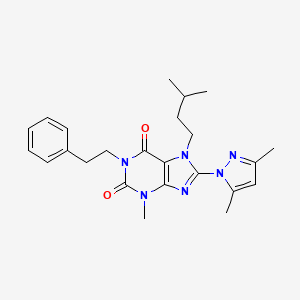

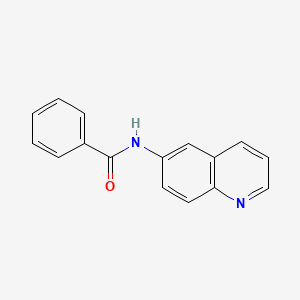

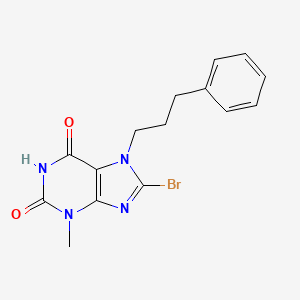

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

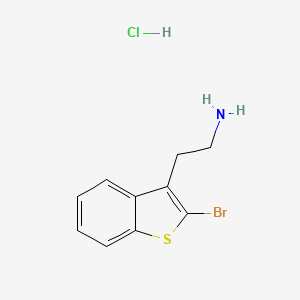

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H17FN4O3S and its molecular weight is 448.47. The purity is usually 95%.

BenchChem offers high-quality 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Research has shown the antimicrobial potential of compounds similar to 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione. For instance, studies have demonstrated the antimicrobial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis for certain derivatives of thieno[2,3-d]pyrimidine. The effectiveness of these compounds is comparable to established drugs like Metronidazole and Streptomycin (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).

Antioxidant Properties

Another significant area of research is the antioxidant potential of thieno[2,3-d]pyrimidine derivatives. Studies have shown that specific derivatives exhibit substantial radical scavenging capabilities, which are influenced by the presence of electron-donating and electron-withdrawing substituents on the thienopyrimidine ring. These findings are significant for developing antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Fluorescent Properties

The fluorescent properties of thieno[2,3-d]pyrimidine derivatives have been explored, with studies indicating that certain compounds exhibit intense blue to yellow-green fluorescence in solutions. This property is crucial for applications in fluorescent imaging and molecular probes (Ho & Yao, 2009).

GnRH Receptor Antagonism

Research into thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists to treat reproductive diseases has been conducted. These studies emphasize the importance of specific substituent groups for good receptor binding activity, contributing to the development of treatments for reproductive health issues (Guo et al., 2003).

Potential as Herbicide

A study focused on the optimization of thieno[2,3-d]pyrimidine-2,4-dione derivatives as protoporphyrinogen IX oxidase inhibitors indicates potential applications in the field of herbicides. This research shows the efficacy of these compounds in controlling a wide spectrum of weeds, presenting an alternative approach to agricultural herbicide development (Wang et al., 2021).

作用機序

Target of Action

The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

The compound interacts with PPARδ/β, acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with PPARδ/β triggers a series of intracellular events, leading to changes in gene expression.

Pharmacokinetics

The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially enhance the compound’s bioavailability.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzoyl hydrazide and ethyl chloroformate. The second intermediate is 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which is synthesized from 2-fluorobenzaldehyde and 2-aminothiophenol. The third intermediate is 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione, which is synthesized by coupling the first two intermediates using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "4-ethylbenzoyl hydrazide", "ethyl chloroformate", "2-fluorobenzaldehyde", "2-aminothiophenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: 4-ethylbenzoyl hydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This is then reacted with sodium azide to form the azide intermediate, which is then reduced with triphenylphosphine to form the desired carboxylic acid.", "Synthesis of 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: 2-fluorobenzaldehyde is reacted with 2-aminothiophenol in the presence of acetic acid to form the corresponding Schiff base. This is then cyclized using sodium acetate and acetic anhydride to form the thienopyrimidine intermediate, which is then oxidized with hydrogen peroxide to form the final product.", "Synthesis of 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione: The first two intermediates are coupled using DCC and DMAP in the presence of dichloromethane to form the desired product. The product is then purified using column chromatography to obtain the final compound." ] } | |

CAS番号 |

1226436-02-7 |

製品名 |

1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

分子式 |

C23H17FN4O3S |

分子量 |

448.47 |

IUPAC名 |

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H17FN4O3S/c1-2-14-7-9-15(10-8-14)21-25-19(31-26-21)13-27-18-11-12-32-20(18)22(29)28(23(27)30)17-6-4-3-5-16(17)24/h3-12H,2,13H2,1H3 |

InChIキー |

UKLJKTLTPOTUCC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

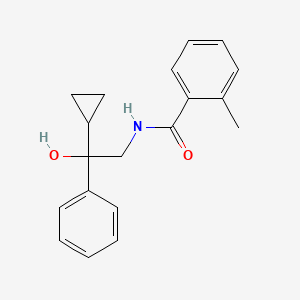

![3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2453639.png)

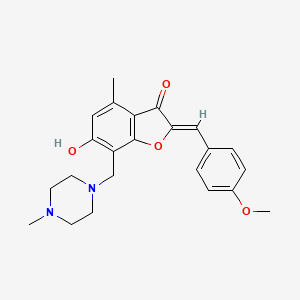

![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)

![tert-butyl N-(1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperidin-4-yl)carbamate](/img/structure/B2453652.png)

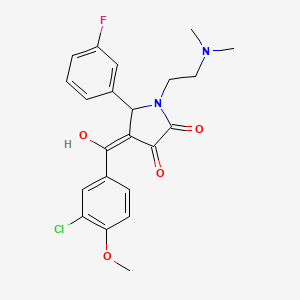

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)